

Application Notes and Protocols for Radiolabeling FOL7185

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Compound of Interest

Compound Name: **FOL7185**

Cat. No.: **B1673522**

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This document provides detailed application notes and protocols for the radiolabeling of **FOL7185**, a folate receptor-targeting agent, for use in preclinical and clinical imaging studies. The methods described are based on established procedures for radiolabeling folate derivatives with common radionuclides for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Introduction to Radiolabeled Folate Derivatives in Imaging

The folate receptor (FR) is a promising target for diagnostic imaging in oncology due to its overexpression in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in normal tissues.^{[1][2]} Radiolabeled folate derivatives, such as **FOL7185**, can be used to non-invasively visualize and quantify FR expression, aiding in patient selection for FR-targeted therapies and monitoring treatment response.^{[3][4]} The choice of radionuclide depends on the imaging modality, with positron emitters like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) being used for PET, and gamma emitters like Technetium-99m (^{99m}Tc) for SPECT.^{[3][5]}

This document outlines two primary methods for radiolabeling **FOL7185**:

- Method 1: ⁶⁸Ga-Labeling of a DOTA-conjugated **FOL7185** Precursor. This "pendant approach" involves the chelation of the radiometal ⁶⁸Ga by a DOTA (1,4,7,10-

tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety conjugated to the **FOL7185** molecule.^[4] This method is well-suited for rapid, on-site production using a ⁶⁸Ge/⁶⁸Ga generator.^[6]

- Method 2: ¹⁸F-Labeling of a **FOL7185** Precursor. This "integrated approach" involves the direct incorporation of ¹⁸F into the **FOL7185** molecule via a nucleophilic substitution reaction.^[7] This method takes advantage of the excellent imaging characteristics and longer half-life of ¹⁸F.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for the radiolabeling of various folate derivatives using methods analogous to those described for **FOL7185**. These values can serve as a benchmark for the successful radiolabeling of **FOL7185**.

Table 1: ⁶⁸Ga-Labeling of DOTA-Folate Analogs

Folate Derivative	Labeling Method	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Molar Activity (GBq/μmol)	Reference
⁶⁸ Ga-DOTA-Folate	Cation-exchange purification	>97%	>95%	18 (MBq/μg)	[3]
⁶⁸ Ga-NODAGA-Folate	Automated module	Not Reported	>95%	Not Reported	[5]
⁶⁸ Ga-DOTATOC (peptide analog)	NaCl-based elution	>95%	>98%	Not Reported	[6]

Table 2: ¹⁸F-Labeling of Folate Analogs

Folate Derivative	Labeling Method	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Molar Activity (GBq/μmol)	Reference
¹⁸ F-AzaFol	One-step nucleophilic substitution	Not specified	>95%	Not specified	[7]
¹⁸ F-FBA-Folate	Four-step synthesis	15-44% (coupling step)	>95%	24	[8]
¹⁸ F-NOTA-AlF-Folate	Al ¹⁸ F chelation	18%	>95%	68	[4]
¹⁸ F-FDG-Folate	Prosthetic group labeling	>80%	>98%	>9	[3]

Experimental Protocols

Method 1: ⁶⁸Ga-Labeling of DOTA-FOL7185

This protocol describes the radiolabeling of a DOTA-conjugated **FOL7185** precursor with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

- DOTA-**FOL7185** precursor
- ⁶⁸Ge/⁶⁸Ga generator (pharmaceutical grade)
- Sodium acetate buffer (1 M, pH 4.5)[6]
- Ascorbic acid solution (1.4%) (optional, as a radical scavenger)[6]
- Sterile water for injection
- 5 M NaCl solution (acidified)[6]

- Cation-exchange cartridge (e.g., SCX)[6]
- Sterile reaction vial (1.5 mL)
- Heating block or water bath
- Dose calibrator
- Radio-TLC or radio-HPLC system for quality control

Protocol:

- **^{68}Ga Elution and Trapping:** Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions. Pass the eluate containing $^{68}\text{Ga}^{3+}$ through a cation-exchange cartridge to trap the $^{68}\text{Ga}^{3+}$.
- **Preparation of Reaction Mixture:** In a sterile reaction vial, dissolve 25-35 nmol of the DOTA-**FOL7185** precursor in 0.35 mL of 1 M sodium acetate buffer (pH 4.5).[6] If desired, add 0.35 mL of 1.4% ascorbic acid solution to minimize radiolysis.[6]
- **Elution of ^{68}Ga into Reaction Vial:** Elute the trapped $^{68}\text{Ga}^{3+}$ from the cation-exchange cartridge directly into the reaction vial containing the DOTA-**FOL7185** precursor using a small volume of acidified 5 M NaCl solution.[6]
- **Labeling Reaction:** Tightly cap the reaction vial and incubate at 85-95°C for 10-15 minutes. [9][10]
- **Purification (if necessary):** For many DOTA-conjugates, purification may not be necessary if high radiochemical purity is achieved. If purification is required, a C18 Sep-Pak cartridge can be used.
- **Final Formulation:** Neutralize the reaction mixture with a suitable buffer (e.g., phosphate buffer) and pass it through a 0.22 μm sterile filter into a sterile collection vial.
- **Quality Control:**
 - **Radiochemical Purity:** Determine by radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%. [9]

- pH: Measure the pH of the final product to ensure it is within the acceptable range for intravenous injection (typically 4.5 - 7.5).[9]
- Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.[9]

Method 2: ^{18}F -Labeling of **FOL7185** Precursor

This protocol describes a general method for the ^{18}F -labeling of a suitable **FOL7185** precursor via nucleophilic substitution. The specific precursor and reaction conditions may need to be optimized for **FOL7185**. The following is based on the synthesis of ^{18}F -AzaFol.[7]

Materials:

- **FOL7185** precursor with a suitable leaving group (e.g., chloro- or nitro- precursor)
- $[^{18}\text{F}]$ Fluoride (produced from a cyclotron)
- Kryptofix 2.2.2 (K_{222})
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Hydrochloric acid (4 M) for deprotection[7]
- Solid-phase extraction (SPE) cartridges (e.g., MCX) for purification[7]
- Phosphate buffer (50 mM)
- Ethanol
- Saline
- Automated radiochemistry synthesis module or manual setup in a hot cell
- Radio-HPLC system for purification and quality control

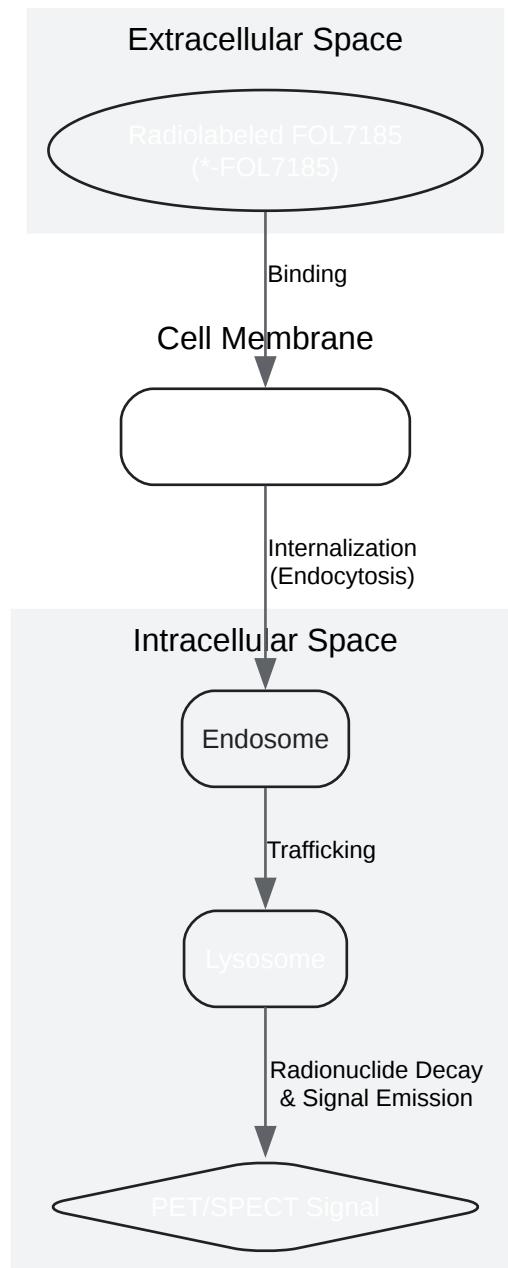
Protocol:

- **[¹⁸F]Fluoride Trapping and Drying:** Trap the aqueous [¹⁸F]fluoride from the cyclotron target on an anion-exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride by azeotropic distillation under a stream of nitrogen at elevated temperature.
- **Radiolabeling Reaction:** Dissolve the **FOL7185** precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time (e.g., 15-20 minutes).[7]
- **Deprotection (if necessary):** If the **FOL7185** precursor contains protecting groups, perform a deprotection step. For example, add 4 M HCl and heat at a moderate temperature (e.g., 60°C).[7]
- **Purification:** Purify the crude reaction mixture using solid-phase extraction (SPE) cartridges. For example, use mixed-mode cation exchange (MCX) cartridges.[7] Alternatively, semi-preparative radio-HPLC can be used for purification.[7]
- **Final Formulation:** Elute the purified ¹⁸F-**FOL7185** from the SPE cartridge with a suitable buffer (e.g., 50 mM phosphate buffer containing 10% ethanol) into a sterile vial containing saline.[7] Pass the final product through a 0.22 µm sterile filter.
- **Quality Control:**
 - **Radiochemical Purity and Identity:** Analyze by radio-HPLC. The radiochemical purity should be >95%.
 - **Molar Activity:** Determine by HPLC, correlating the radioactivity with the mass of the non-radiolabeled standard.
 - **Residual Solvents:** Analyze by gas chromatography to ensure levels are below pharmacopeial limits.
 - **pH, Sterility, and Endotoxins:** Perform standard quality control tests for injectable radiopharmaceuticals.

Visualizations

Signaling Pathway and Cellular Uptake

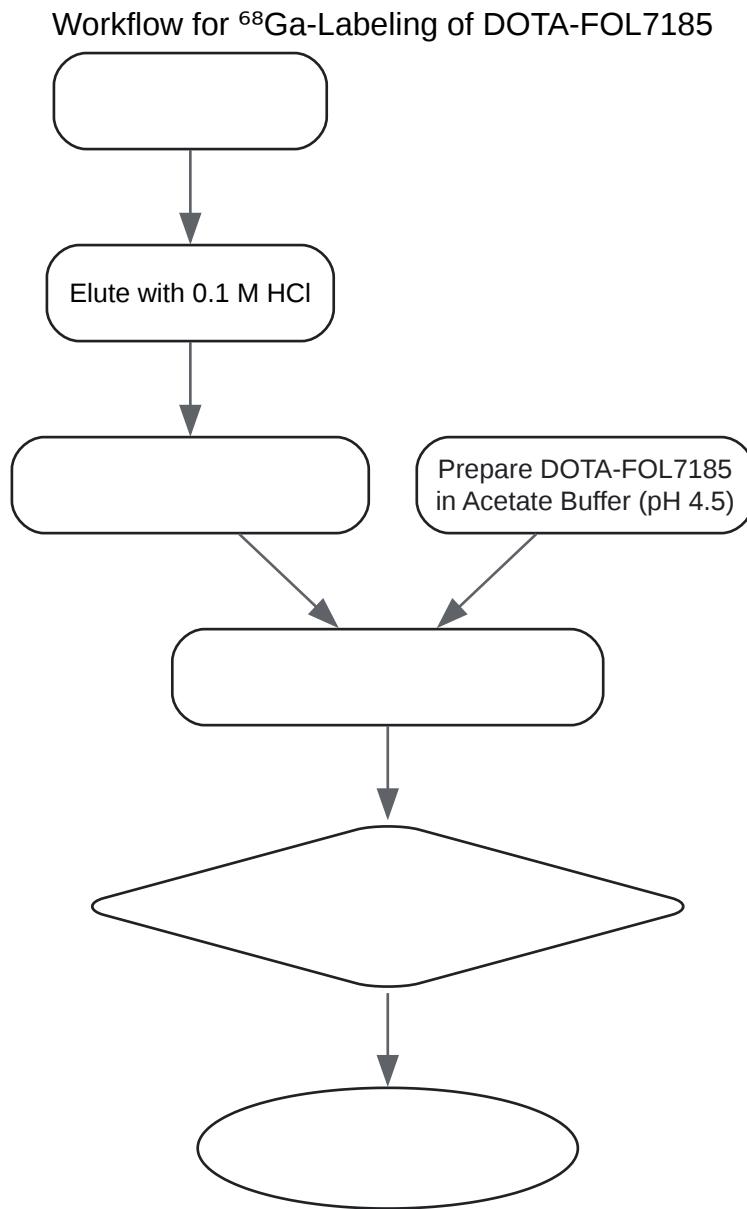
Folate Receptor-Mediated Endocytosis of Radiolabeled FOL7185



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Caption: Folate receptor-mediated uptake of radiolabeled **FOL7185** for imaging.

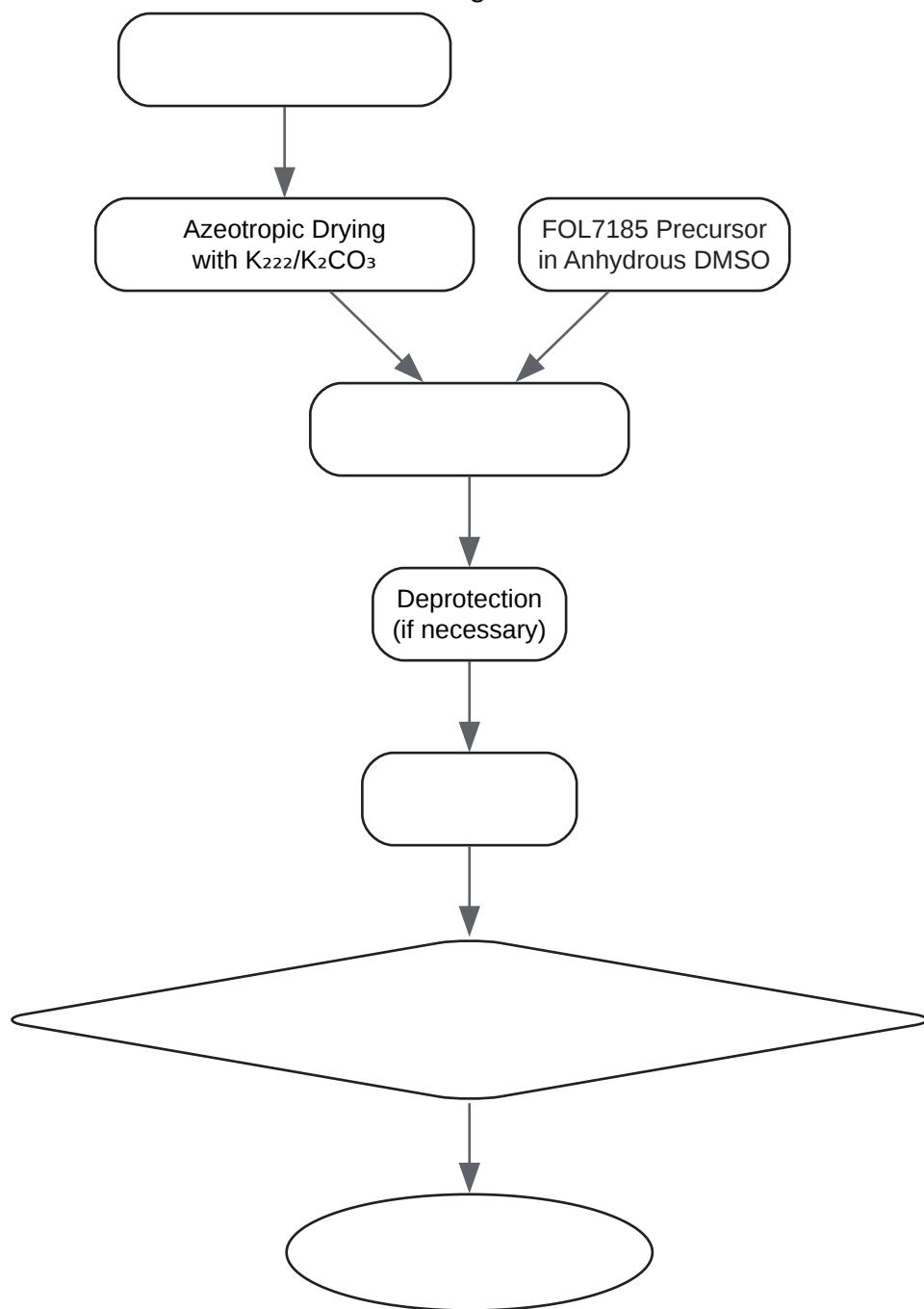
Experimental Workflow for ^{68}Ga -Labeling of DOTA-FOL7185



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Caption: Experimental workflow for the ^{68}Ga -labeling of DOTA-FOL7185.

Experimental Workflow for ^{18}F -Labeling of FOL7185 Precursor

Workflow for ^{18}F -Labeling of FOL7185 Precursor[Click to download full resolution via product page](#)

Caption: Experimental workflow for the ^{18}F -labeling of a **FOL7185** precursor.

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